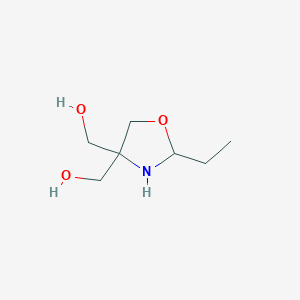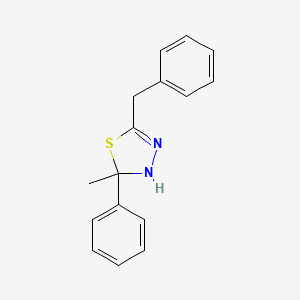
1,4a,8a-Trimethyltetradecahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4a,8a-Trimethyltetradecahydrophenanthrene is a polycyclic hydrocarbon with a complex structure It is a derivative of phenanthrene, characterized by the presence of three fused benzene rings in a specific arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4a,8a-Trimethyltetradecahydrophenanthrene can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of phenanthrene derivatives to the desired product. The process may also involve purification steps to remove any impurities and obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4a,8a-Trimethyltetradecahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,4a,8a-Trimethyltetradecahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,4a,8a-Trimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perhydrophenanthrene: Another polycyclic hydrocarbon with a similar structure but different hydrogenation levels.
1,1,4a-Trimethyl-7,8a-(α-methylethano)-tetradecahydro-phenanthrene: A closely related compound with slight structural variations.
1,1,4a,8a-tetramethyl-tetradecahydrophenanthrene: Another derivative with additional methyl groups.
Uniqueness
1,4a,8a-Trimethyltetradecahydrophenanthrene is unique due to its specific arrangement of methyl groups and hydrogenation level. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
90236-63-8 |
|---|---|
Formule moléculaire |
C17H30 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
4b,8,10a-trimethyl-1,2,3,4,4a,5,6,7,8,8a,9,10-dodecahydrophenanthrene |
InChI |
InChI=1S/C17H30/c1-13-7-6-11-17(3)14(13)9-12-16(2)10-5-4-8-15(16)17/h13-15H,4-12H2,1-3H3 |
Clé InChI |
YXHPJGMTPYGTOA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(C1CCC3(C2CCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)
oxophosphanium](/img/structure/B14383937.png)
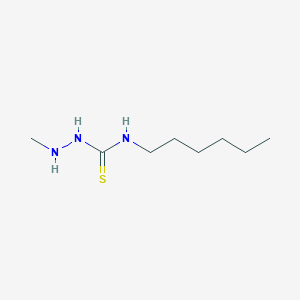
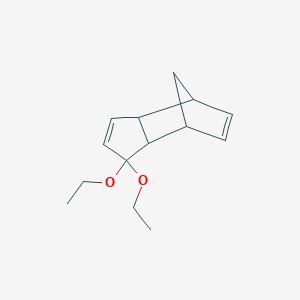
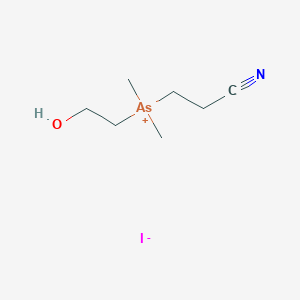
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
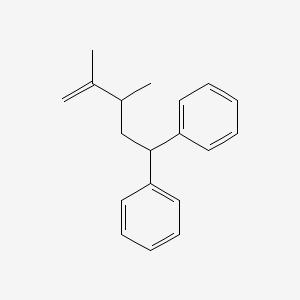

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
